molecular formula C14H11F3N2O3 B2877700 ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate CAS No. 339106-77-3

ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate

Cat. No.: B2877700
CAS No.: 339106-77-3
M. Wt: 312.248
InChI Key: FQVWBIWOXUWOQO-CMDGGOBGSA-N
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Description

“Ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate” is a chemical compound. It has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .


Chemical Reactions Analysis

The compound undergoes intramolecular cyclization in nitrobenzene under reflux conditions, leading to the formation of a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 128–130 °C . It has an IR spectrum with peaks at 3237 cm^-1 (NH), 2229 cm^-1 (CN), and 1713 cm^-1 (C=O). Its 1H-NMR spectrum in DMSO-d6 at 500 MHz shows peaks at 1.05 ppm (t, 3 J HH = 5.0 Hz, 3H, CH3), 3.93 ppm (q, 3 J HH = 5.0 Hz, 2H, OCH2), 7.93 ppm (m, 3H, Ar─H), and 10.87 ppm (s, 1H, NH) .

Scientific Research Applications

Crystal Engineering and Non-hydrogen Bonding Interactions

Research highlights the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in the crystal packing of compounds related to ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate. These interactions contribute to the formation of unique structural motifs in crystal engineering (Zhang, Wu, & Zhang, 2011; Zhang, Tong, Wu, & Zhang, 2012).

Synthetic Chemistry Applications

In synthetic chemistry, this compound and its derivatives are utilized in various synthesis reactions. For example, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized and further reacted to afford a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields, showcasing their utility in creating complex molecules (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Material Science and Optical Properties

The optical and material properties of related compounds have been explored, revealing potential applications in fields such as optical limiting, where compounds derived from ethyl-4-amino benzoate demonstrate promising optical limiting thresholds, suggesting their use in protective optical devices (Abdullmajed et al., 2021).

Structural Characterization and Analysis

Extensive structural characterization and analysis of similar compounds provide insights into their molecular configurations, interactions, and potential applications in developing new materials or pharmaceuticals. For instance, the synthesis and detailed analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate offer valuable information on its structural characteristics (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Mechanism of Action

Target of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could interact with various biological targets, contributing to its pharmacological activities.

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This could imply that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.

Biochemical Pathways

The trifluoromethyl group is known to be involved in various pharmacological activities . This suggests that the compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its pharmacological activities.

Result of Action

Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.

Properties

IUPAC Name

ethyl (E)-3-cyano-2-oxo-4-[4-(trifluoromethyl)anilino]but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12(20)9(7-18)8-19-11-5-3-10(4-6-11)14(15,16)17/h3-6,8,19H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVWBIWOXUWOQO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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